1-Ethenylimidazole-2-sulfonyl fluoride

説明

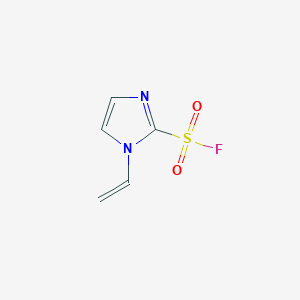

1-Ethenylimidazole-2-sulfonyl fluoride is a compound that has garnered significant interest in the fields of organic synthesis, chemical biology, and medicinal chemistry. This compound is characterized by the presence of an ethenyl group attached to an imidazole ring, which is further substituted with a sulfonyl fluoride group. The unique structural features of this compound make it a versatile intermediate in various chemical reactions and applications.

特性

IUPAC Name |

1-ethenylimidazole-2-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O2S/c1-2-8-4-3-7-5(8)11(6,9)10/h2-4H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPJAPZZYWJYBRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1C=CN=C1S(=O)(=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 1-ethenylimidazole-2-sulfonyl fluoride can be achieved through several synthetic routes. One common method involves the fluoride-chloride exchange from the corresponding sulfonyl chlorides . Other methods include conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination . Industrial production methods often utilize sulfuryl fluoride gas (SO2F2) and other solid reagents such as FDIT and AISF as synthetic equivalents of electrophilic “FSO2+” synthons .

化学反応の分析

1-Ethenylimidazole-2-sulfonyl fluoride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfonyl fluorides.

Reduction: Reduction reactions can convert the sulfonyl fluoride group to other functional groups.

Substitution: The sulfonyl fluoride group can be substituted with nucleophiles under suitable reaction conditions. Common reagents used in these reactions include pyrilium salts, transition-metal catalysts (e.g., palladium, copper, nickel), and SO2F2 gas.

科学的研究の応用

1-Ethenylimidazole-2-sulfonyl fluoride has a wide range of applications in scientific research, including:

Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules.

Biology: The compound is used in chemical biology for the development of bioactive molecules and probes.

作用機序

The mechanism of action of 1-ethenylimidazole-2-sulfonyl fluoride involves its reactivity as an electrophilic species. The sulfonyl fluoride group acts as an electrophilic warhead, engaging with nucleophiles in various reactions. This reactivity is facilitated by the stability and resistance of the sulfonyl fluoride group to hydrolysis under physiological conditions . The molecular targets and pathways involved in its action include interactions with nucleophilic sites on biomolecules and other substrates .

類似化合物との比較

1-Ethenylimidazole-2-sulfonyl fluoride can be compared with other similar compounds, such as:

Sulfonyl Chlorides: These compounds also contain a sulfonyl group but are less stable and more reactive than sulfonyl fluorides.

Sulfonamides: These compounds have a sulfonyl group attached to an amine, offering different reactivity and applications.

Sulfonyl Fluorides: Other sulfonyl fluorides with different substituents exhibit similar stability and reactivity but may have different applications. The uniqueness of this compound lies in its combination of an ethenyl group and an imidazole ring, which imparts distinct properties and reactivity compared to other sulfonyl fluorides.

生物活性

1-Ethenylimidazole-2-sulfonyl fluoride is a compound of significant interest in biochemical research due to its unique structural properties and biological activities. This article delves into its biological activity, mechanisms of action, and potential applications in various fields, supported by data tables and case studies.

Chemical Structure and Properties

The compound this compound features an imidazole ring with a sulfonyl fluoride group, contributing to its reactivity and biological activity. The presence of the sulfonyl fluoride moiety allows it to interact with nucleophilic sites on proteins, leading to inhibition of enzymatic activity.

This compound primarily acts as an inhibitor of serine proteases . The mechanism involves the formation of a covalent bond with the active site serine residue, leading to irreversible inhibition of the enzyme's catalytic function. This specificity makes it a valuable tool for studying enzyme functions and developing therapeutic agents targeting serine proteases involved in various diseases.

Inhibition of Enzymes

The compound has been shown to inhibit several key enzymes:

- Serine Proteases : Its potent inhibitory effects on serine proteases are well-documented, making it useful in enzymology studies.

- Hydrolases : Research indicates that it can act as a covalent inhibitor of specific serine hydrolases, which are crucial in neurotransmission and lipid metabolism.

Study 1: Inhibition of Serine Proteases

A study investigating the effects of this compound on serine proteases demonstrated significant reductions in enzymatic activity. The compound formed stable complexes with target enzymes, leading to a marked decrease in their function. Techniques such as surface plasmon resonance were employed to analyze binding interactions.

Study 2: Neurotoxicity Assessment

Another study explored the neurotoxic effects of fluoride compounds, including this compound, on mice. Results showed that prolonged exposure led to cognitive impairments, highlighting the need for cautious application in therapeutic contexts where fluoride is involved.

Applications in Research and Industry

This compound has several applications:

- Biological Research : It is utilized as a tool for studying enzyme mechanisms and interactions.

- Pharmaceutical Development : The compound holds potential for drug development targeting diseases associated with serine protease dysregulation.

- Chemical Synthesis : It serves as an intermediate in synthesizing other biologically active compounds.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Stability |

|---|---|---|

| This compound | Potent serine protease inhibitor | High |

| 1-Methylimidazole-2-sulfonyl fluoride | Moderate enzyme inhibition | Moderate |

| 5-Chloro-1-methylimidazole-2-sulfonyl fluoride | Enhanced reactivity due to chlorine substitution | Variable |

This table illustrates the unique position of this compound compared to its analogs, particularly regarding its stability and potency as an inhibitor.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Ethenylimidazole-2-sulfonyl fluoride, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution reactions, where the sulfonyl fluoride group is introduced via fluorination of corresponding sulfonyl chlorides. Key steps include:

- Using anhydrous conditions to prevent hydrolysis of intermediates .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.

- Purity validation using NMR to confirm fluorination efficiency (>95% purity threshold recommended) .

Q. How does pH influence the stability of this compound in aqueous solutions?

- Methodological Answer : Stability assays should be conducted at varying pH (2–10) and monitored via HPLC or LC-MS:

- Under acidic conditions (pH < 4), hydrolysis of the sulfonyl fluoride group is accelerated, forming sulfonic acid derivatives .

- Neutral to mildly basic conditions (pH 6–8) enhance stability, making buffered solutions ideal for short-term storage .

- Include kinetic studies (half-life calculations) to quantify degradation rates .

Q. What analytical techniques are most effective for quantifying this compound in biological matrices?

- Methodological Answer :

- Fluoride-specific electrodes or ion chromatography for free fluoride release studies .

- LC-MS/MS with reverse-phase columns (C18) and electrospray ionization (ESI) for intact compound detection (LOD: ~0.1 ppm) .

- Calibration curves must account for matrix effects (e.g., plasma proteins) via standard addition methods .

Advanced Research Questions

Q. How does the reactivity of this compound compare to sulfonamide derivatives in covalent inhibition assays?

- Methodological Answer :

- Perform kinetic assays (e.g., IC, ) with target enzymes (e.g., proteases):

- Sulfonyl fluorides exhibit higher electrophilicity due to the fluoride leaving group, enabling faster covalent bond formation vs. sulfonamides .

- Use X-ray crystallography or cryo-EM to resolve binding modes and confirm irreversible inhibition .

- Cross-validate results with competitive inhibitors to rule off-target effects .

Q. How should researchers address contradictory data in studies evaluating the bioactivity of this compound?

- Methodological Answer :

- Conduct meta-analysis of published datasets, focusing on variables such as:

- Assay conditions (e.g., temperature, ionic strength) affecting reactivity .

- Batch-to-batch variability in compound purity (validate via / NMR) .

- Replicate experiments under standardized protocols, including positive/negative controls (e.g., known sulfonyl fluoride inhibitors) .

Q. What experimental designs are optimal for elucidating the mechanism of fluoride release from this compound in enzymatic environments?

- Methodological Answer :

- Isothermal titration calorimetry (ITC) to measure enthalpy changes during fluoride release .

- Stopped-flow spectroscopy for real-time monitoring of reaction kinetics with enzyme substrates .

- Isotopic labeling (-HO) to trace hydrolysis pathways in aqueous solutions .

Data Contradiction and Validation Strategies

Q. What statistical approaches are recommended when analyzing dose-response discrepancies in cellular assays?

- Methodological Answer :

- Apply nonlinear regression models (e.g., Hill equation) to account for variable ligand efficiency .

- Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to identify outliers in triplicate datasets .

- Validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。